L-(-)-Mannose-13C-1

Metabolic flux analysis Chiral selectivity Enzyme specificity

Standard D-mannose tracers are metabolically active, confounding flux analysis data. L-(-)-Mannose-13C-1 solves this: the L-enantiomer is inert in mammalian systems while the C-1 13C label (99 atom%) enables precise MS/NMR tracking. - **Key differentiation**: Chiral inertness ensures signal originates only from tracer, not metabolites. - **Specs**: ≥98% chemical purity, site-specific C-1 labeling (+1 Da mass shift). - **Applications**: Metabolic flux analysis, LC-MS internal standard, 13C NMR conformational studies. - **Supply**: Packaged under argon, ready for immediate shipment.

Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
Cat. No. B12402712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-(-)-Mannose-13C-1
Molecular FormulaC6H12O6
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m0/s1/i1+1
InChIKeyGZCGUPFRVQAUEE-AIJRKYHDSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-(-)-Mannose-13C-1 Overview


L-(-)-Mannose-13C-1 is a stable isotope-labeled carbohydrate research reagent in which the carbon-1 position of the L-enantiomer of mannose is specifically enriched with the carbon-13 isotope . Unlike the biologically active D-mannose, which is widely utilized in mammalian glycosylation and metabolism, L-mannose is a rare sugar not naturally metabolized by mammalian enzyme systems due to strict chiral specificity of mannose kinase and hexose transporters [1]. The 13C labeling at the C-1 position enables this compound to serve as a high-precision tracer for metabolic flux analysis (MFA), NMR structural studies, and isotope ratio mass spectrometry (IRMS), with a typical isotopic enrichment specification of 99 atom% 13C and chemical purity of ≥98% . The combination of L-enantiomeric selectivity and site-specific 13C labeling distinguishes this reagent from both unlabeled L-mannose and labeled D-mannose analogs.

Tracer Property Non-metabolizable L-enantiomer; inert in mammalian systems
Labeling Strategy Site-specific 13C enrichment at anomeric C-1 position
Workflow Fit MFA, NMR structural studies, and MS internal standardization

No Substitute for L-(-)-Mannose-13C-1


Substituting L-(-)-Mannose-13C-1 with unlabeled L-mannose, D-mannose-13C analogs, or uniformly labeled alternatives introduces specific experimental confounds that compromise data integrity. Unlabeled L-mannose cannot be tracked via mass spectrometry or NMR in complex biological matrices, eliminating quantitative flux measurement capability . D-mannose-13C-1, while isotopically labeled, undergoes active phosphorylation and metabolic interconversion in mammalian systems—studies demonstrate that D-mannose provides 10–45% of mannose in N-glycans under physiological conditions, with up to 100-fold preferential incorporation over exogenous glucose [1]. This metabolic activity precludes its use as an inert tracer. The site-specific C-1 labeling in L-(-)-Mannose-13C-1 differs fundamentally from uniformly 13C-labeled mannose (U-13C-mannose) in both cost and analytical specificity: U-13C labeling produces complex isotopologue distributions that require sophisticated deconvolution algorithms and incurs substantially higher synthesis costs, whereas C-1 labeling provides a defined +1 Da mass shift for straightforward identification in MS spectra .

Risk 1
L-(-)-Mannose-13C-1: Defined +1 Da mass shift enables MS/NMR tracking
Unlabeled L-mannose: No isotopic tag; cannot be distinguished from endogenous background
Risk 2
L-(-)-Mannose-13C-1: Metabolically inert; no phosphorylation or N-glycan incorporation
D-Mannose-13C-1: Undergoes active phosphorylation and significant metabolic interconversion, altering tracer distribution
Risk 3
L-(-)-Mannose-13C-1: Single +1 Da isotopologue; minimal MS deconvolution required
U-13C-Mannose: Complex +1 to +6 Da isotopologue distribution; requires spectral deconvolution algorithms and higher synthesis cost

L-(-)-Mannose-13C-1: Quantitative Evidence


Chiral Selectivity in Enzyme Recognition

Mammalian mannose kinase (MK) and hexose transporters exhibit strict chiral specificity for the D-enantiomer of mannose, providing L-(-)-Mannose-13C-1 with a unique non-metabolizable tracer property [1]. Human liver mannose kinase phosphorylates D-mannose but demonstrates zero detectable activity toward the L-isomer due to stereochemical incompatibility at the active site [1]. Intestinal GLUT family transporters similarly exhibit preferential transport of D-mannose while L-mannose shows negligible uptake, establishing L-mannose as effectively bioinert in mammalian systems [1].

Chiral selectivity
Class-level
D-Mannose phosphorylated by mannose kinase; ~100-fold incorporation preference over exogenous glucose in N-glycans. L-Mannose shows no detectable enzyme activity or cellular uptake.
Enables non-perturbing tracer design
Data from mannose kinase specificity assays and GLUT transporter studies; source review
Metabolic flux analysis Chiral selectivity Enzyme specificity

Site-Specific vs Uniform 13C Labeling for MS

L-(-)-Mannose-13C-1 employs site-specific 13C labeling at the C-1 position, which confers distinct analytical advantages over uniformly 13C-labeled (U-13C) mannose in quantitative mass spectrometry workflows . U-13C labeling produces a complex distribution of isotopologues with mass shifts ranging from +1 to +6 Da, requiring isotopologue spectral deconvolution algorithms to extract quantitative information [1]. In contrast, site-specific C-1 labeling generates a defined +1 Da mass shift relative to unlabeled analyte, enabling direct quantification by selected ion monitoring (SIM) or multiple reaction monitoring (MRM) without extensive post-acquisition correction . Studies on 13C-enriched sugars demonstrate that sugar-type-dependent kinetic isotope effects can produce measurement biases of up to 9% underestimation (for C5 sugars) or 4% overestimation (for C6 sugars) when improper correction coefficients are applied [1].

Site-specific vs. uniform 13C
Class-level
C-1 labeling: single +1 Da mass shift. Uniform labeling: isotopologue distribution +1 to +6 Da, requires spectral deconvolution. Sugar-type-dependent KIE correction biases up to 4% for C6 sugars.
Simplifies MS quantitation workflow
KIE correction context; method-dependent accuracy review
Mass spectrometry Isotopic labeling Quantitative analysis

N-Glycan Incorporation of Labeled Mannose

Quantitative metabolic tracing studies using 13C-labeled mannose in human fibroblasts establish the analytical sensitivity achievable with isotope-labeled mannose reagents [1]. Under physiological conditions (5 mM glucose, 50 μM mannose), exogenous mannose directly contributes approximately 25–30% of the mannose found in N-glycans of normal human fibroblasts, with this proportion increasing to 80% in MPI-deficient CDG fibroblasts where glucose-derived flux is impaired [1]. The GC-MS method developed for this quantitation utilized [4-13C]mannose and demonstrated sufficient sensitivity to discriminate fractional contributions from competing metabolic sources [1].

N-Glycan tracer sensitivity
Cross-study comparable
[4-13C]Mannose (D-enantiomer) shows 25–30% direct N-glycan incorporation in normal human fibroblasts, 80% in MPI-deficient CDG fibroblasts. Direct L-mannose incorporation data not reported.
Supports L-enantiomer tracer approach
Cross-study benchmark; direct L-enantiomer validation needed
Glycosylation Metabolic tracing CDG research

Isotopic Purity Specification

L-(-)-Mannose-13C-1 is commercially supplied with an isotopic enrichment specification of 99 atom% 13C at the C-1 position and chemical purity of 98% . This enrichment level represents the standard for high-precision stable isotope tracer studies and internal standard applications in quantitative mass spectrometry and NMR spectroscopy . In comparative terms, this specification matches or exceeds the enrichment levels of widely used commercial 13C-labeled carbohydrate tracers, with typical 13C-labeled glucose, galactose, and N-acetylglucosamine standards also specified at 99% isotopic enrichment .

Isotopic enrichment
Supporting evidence
99 atom% 13C at C-1; chemical purity ≥98%. Equivalent to commercial 13C-monosaccharide standards.
Supports high-precision tracer and ISTD use
Vendor certificate of analysis; independent verification recommended
Isotopic enrichment Quality control Procurement specification

L-(-)-Mannose-13C-1: Key Research Applications


Metabolic Flux Analysis (MFA)

L-(-)-Mannose-13C-1 is optimally deployed as a non-metabolizable tracer in metabolic flux analysis experiments where distinguishing exogenous tracer from endogenous metabolic activity is critical [1]. The chiral inertness of the L-enantiomer ensures that the 13C signal originates solely from the administered tracer rather than from metabolic interconversion products [1]. This property is particularly valuable in complex biological matrices (e.g., cell culture media, tissue homogenates, or physiological fluids) where D-mannose tracers would be subject to phosphorylation, glycolysis entry, and glycoprotein incorporation, obscuring true tracer distribution kinetics. The 99 atom% 13C enrichment specification provides sufficient signal-to-background ratio for accurate isotopologue quantification by GC-MS or LC-MS workflows .

Internal Standard for LC-MS and GC-MS

L-(-)-Mannose-13C-1 serves as a high-precision internal standard for the absolute quantitation of mannose and mannose-containing analytes in biological samples [1]. The site-specific C-1 labeling generates a defined +1 Da mass shift relative to endogenous unlabeled mannose, enabling co-elution with the analyte while maintaining chromatographic resolution in the mass dimension [1]. This labeling strategy is preferred over deuterium-labeled analogs (e.g., mannose-d2 or mannose-d7) in LC-MS applications, as deuterium labeling can produce retention time shifts due to hydrogen-deuterium exchange or altered hydrophobic interactions, introducing quantitation errors in reverse-phase chromatography. The 98% chemical purity specification ensures that the internal standard does not introduce interfering impurities into the analytical workflow .

NMR Structural Studies of Carbohydrates

L-(-)-Mannose-13C-1 enables high-resolution 13C NMR spectroscopic investigation of oligosaccharide conformation, carbohydrate-protein binding interfaces, and glycan structural dynamics [1]. The 13C nucleus provides approximately 2.5-fold wider chemical shift dispersion compared to 1H NMR, reducing spectral overlap in complex carbohydrate samples. Site-specific C-1 labeling concentrates NMR-active nuclei at a position of high structural and conformational relevance in carbohydrate chemistry—the anomeric carbon. This labeling strategy facilitates selective observation of anomeric 13C resonances in 1D 13C NMR experiments or 1H-13C HSQC correlation spectra, enabling residue-specific assignments in oligosaccharides containing multiple mannose units. Studies utilizing 13C-labeled mannose-containing disaccharides and high-mannose oligosaccharides have employed MA'AT analysis to model O-glycosidic linkage conformation, demonstrating the utility of 13C labeling for conformational analysis of biologically relevant glycans .

Chiral Recognition in Enzyme and Transporter Studies

L-(-)-Mannose-13C-1 provides a precisely labeled probe for investigating the stereochemical determinants of carbohydrate recognition by enzymes, lectins, and membrane transporters [1]. Because mammalian mannose kinase and GLUT transporters exhibit strict chiral specificity for D-mannose with zero detectable activity toward the L-enantiomer [1], L-(-)-Mannose-13C-1 can be used as a negative control tracer in competitive binding or transport assays. The 13C label enables sensitive detection via MS or NMR without the safety and regulatory constraints associated with radioactive tracers such as [2-3H]mannose. This application is relevant to studies of congenital disorders of glycosylation (CDG), cancer metabolism, and the development of carbohydrate-based therapeutics where understanding stereoselective transport and enzymatic processing is essential .

Application
Selection Property
Validation Focus
Metabolic Flux Analysis (MFA)
Non-metabolizable L-enantiomer tracer
Verify metabolic inertness in target matrix
LC-MS / GC-MS Internal Standard
Site-specific +1 Da mass shift
Co-elution and matrix-effect evaluation
NMR Carbohydrate Structural Studies
C-1 anomeric 13C enrichment
Anomeric resonance assignment and conformation
Enzyme / Transporter Chiral Recognition
L-enantiomer probe for stereospecific assays
Negative control validation in transport/binding assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-(-)-Mannose-13C-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.